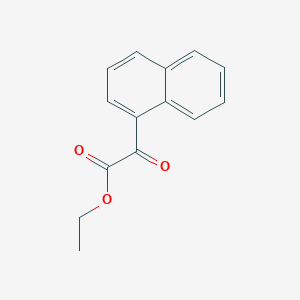

Ethyl 1-naphthoylformate

Description

Ethyl 1-naphthoylformate is an organic ester derivative featuring a naphthalene backbone substituted with a formyloxy group at the 1-position, esterified with ethyl alcohol. This compound belongs to the broader class of naphthoyl derivatives, which are structurally characterized by fused aromatic rings and functional groups that confer unique physicochemical and biological properties. For instance, naphthalene-based compounds are frequently studied for their antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name |

ethyl 2-naphthalen-1-yl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACNOKOTOHNDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371373 | |

| Record name | Ethyl (naphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33656-65-4 | |

| Record name | Ethyl (naphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-naphthoylformate can be synthesized through the esterification of 1-naphthoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-naphthoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: 1-naphthoylformic acid

Reduction: 1-naphthoylformyl alcohol

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-naphthoylformate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-naphthoylformate involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:

Membrane Disruption: It may disrupt cellular membranes, leading to cell lysis.

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Antioxidant Activity: this compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxy-1-Naphthoylformate

Ethyl 2-methoxy-1-naphthoylformate (PubChem CID: Not specified) shares a nearly identical backbone with Ethyl 1-naphthoylformate but includes a methoxy (-OCH₃) substituent at the 2-position of the naphthalene ring.

Naphthol Derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol)

Naphthol derivatives, such as those listed in USP analytical methods, differ significantly in functionalization. For example, 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol incorporates an amino-thiophene side chain, enabling hydrogen bonding and interactions with biological targets like enzymes or receptors. In contrast, this compound’s ester group may limit such interactions but improve metabolic stability due to reduced hydrogen-bonding capacity .

Naphthalene-Condensed Oxazinones (e.g., 1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one)

Oxazinones fused with naphthalene rings, such as the compound reported in Acta Crystallographica, exhibit heterocyclic structures that enhance rigidity and bioactivity. These derivatives are associated with antimicrobial and antitumor activities, attributed to their ability to intercalate DNA or inhibit enzymes. This compound lacks such a heterocyclic system, suggesting divergent applications, though both classes leverage the aromatic naphthalene core for stability and π-π interactions .

Ethyl Acetate Extract Derivatives (e.g., Turmeric Compounds)

Ethyl acetate extracts from natural sources, such as Aspergillus spp. or turmeric, contain diverse naphthalene-related compounds (e.g., sesquiterpenes, curcuminoids). These often exhibit broad-spectrum antifungal or antioxidant activities. This compound, as a synthetic analog, may lack the complex stereochemistry of natural products but offers reproducibility and scalability in industrial synthesis .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: this compound’s ester group simplifies synthesis compared to heterocyclic derivatives like oxazinones, which require multi-step reactions .

- Biological Activity: While naphthoylformates are less studied, structurally related naphthol derivatives demonstrate that minor functional group changes (e.g., methoxy vs. amino groups) drastically alter bioactivity profiles .

Biological Activity

Ethyl 1-naphthoylformate (C14H12O3) is an organic compound with notable biological activities that have gained attention in various fields of research, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12O3

- Molecular Weight : 228.24 g/mol

- Melting Point : 79-82 °C

- Structural Characteristics : this compound consists of a naphthalene ring substituted with an ethyl ester and a formate group, which contributes to its reactivity and biological interactions .

Biological Activity

This compound exhibits several biological activities, primarily through its interactions with enzymes and cellular pathways. Key areas of research include:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, impacting various metabolic pathways. For instance, it can affect the activity of proteases and lipases, which are crucial for protein and lipid metabolism, respectively .

- Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. The exact mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic processes .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, possibly by modulating signaling pathways involved in inflammation. This could have implications for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Interaction with Enzymes : this compound can bind to the active sites of certain enzymes, leading to inhibition. This mechanism is critical in understanding its role in metabolic regulation and potential therapeutic applications.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation, although specific pathways remain to be fully elucidated.

Case Study 1: Enzyme Inhibition Assay

A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibition of serine proteases. The results indicated that at concentrations above 50 µM, the compound reduced enzyme activity by over 70%, suggesting strong potential as a therapeutic agent for conditions involving excessive protease activity.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 70 |

| 100 | 85 |

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of this compound against various bacterial strains (e.g., E. coli, S. aureus), the compound showed promising results. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

| P. aeruginosa | >128 |

Q & A

Q. What are the established synthetic routes for Ethyl 1-naphthoylformate, and how can researchers optimize reaction yields?

- Methodological Answer : this compound is typically synthesized via esterification or Friedel-Crafts acylation. To optimize yields, employ Design of Experiments (DoE) to test variables like catalyst concentration (e.g., Lewis acids), temperature, and solvent polarity. Kinetic studies, such as monitoring reaction progress via HPLC, can identify rate-limiting steps. For enzymatic synthesis (e.g., lipase-catalyzed reactions), refer to kinetic parameters like substrate specificity and enzyme turnover rates . Validate purity using column chromatography or recrystallization, and confirm with melting point analysis.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use NMR (e.g., H and C) to confirm molecular structure, focusing on aromatic proton signals (δ 7.5–8.5 ppm) and ester carbonyl peaks (~170 ppm in C). FT-IR can verify ester C=O stretches (~1740 cm). Mass spectrometry (EI-MS) provides molecular ion confirmation. For purity assessment, combine HPLC with UV detection (λ ~254 nm) and GC-MS to rule out volatile impurities. Cross-reference spectral data with literature or computational simulations .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors: elevated temperature (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to quantify degradation products (e.g., hydrolysis to naphthoylformic acid). Statistical tools like ANOVA can assess significance of degradation pathways. Store samples in amber vials with desiccants, and validate shelf-life predictions via Arrhenius equation modeling .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations to map energy profiles of proposed mechanisms (e.g., acyl-transfer in enzymatic synthesis). Compare activation energies of intermediates using software like Gaussian or ORCA. Molecular docking studies (AutoDock Vina) can predict enzyme-substrate interactions for biocatalytic routes. Validate computational results with kinetic isotope effects (KIEs) or Hammett plots .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodological Answer : For spectral inconsistencies, use 2D NMR (COSY, HSQC) to assign overlapping signals. If byproducts arise, employ LC-MS/MS to identify structures and propose formation pathways (e.g., via radical intermediates or isomerization). Redesign experiments using fractional factorial designs to isolate confounding variables. Cross-check findings with computational reaction trajectory simulations .

Q. How can researchers assess the environmental impact of this compound in interdisciplinary studies?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and biodegradability studies (OECD 301F). Use HPLC-TOF-MS to detect environmental metabolites. For fate modeling, apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation or persistence. Collaborate with environmental chemists to align methodologies with regulatory frameworks (e.g., REACH) .

Q. What statistical approaches are appropriate for analyzing kinetic data in this compound catalysis studies?

- Methodological Answer : Fit kinetic data (e.g., initial rates vs. substrate concentration) to Michaelis-Menten models using nonlinear regression (GraphPad Prism). For non-linear kinetics (e.g., substrate inhibition), apply Akaike Information Criterion (AIC) to compare model fits. Use bootstrap resampling to estimate parameter uncertainties. Report confidence intervals and validate assumptions via residual plots .

Methodological Guidelines

- Experimental Reproducibility : Document synthesis protocols with exact molar ratios, catalyst sources, and purification steps. Share raw spectral data and instrument calibration details in supplementary materials .

- Ethical Considerations : For interdisciplinary studies, obtain ethics approvals for toxicity testing and disclose conflicts of interest. Adhere to Green Chemistry principles to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.